6-(Azetidin-1-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(Azetidin-1-YL)pyridine-3-carbaldehyde is an organic compound with the molecular formula C9H10N2O It is a derivative of pyridine and azetidine, featuring a pyridine ring substituted with an azetidine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with azetidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Azetidin-1-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The azetidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
6-(Azetidin-1-YL)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The azetidine group may also interact with biological receptors, influencing various signaling pathways .
Comparison with Similar Compounds
6-(Dimethylamino)azetidin-1-yl)pyridine-3-carbaldehyde: Similar structure but with a dimethylamino group instead of an azetidine group.
Pyridine-3-carbaldehyde: Lacks the azetidine group, making it less versatile in certain reactions.
Uniqueness: 6-(Azetidin-1-YL)pyridine-3-carbaldehyde is unique due to the presence of both the azetidine and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-(azetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-7-8-2-3-9(10-6-8)11-4-1-5-11/h2-3,6-7H,1,4-5H2 |
InChI Key |
MAIWYYFVJPLCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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